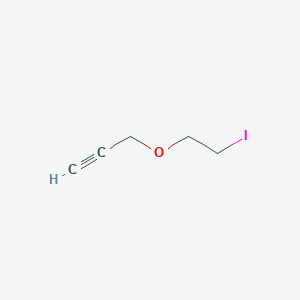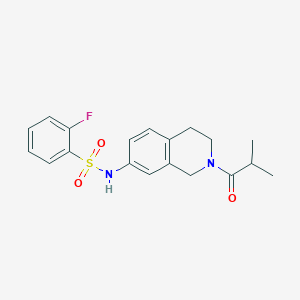
2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide” is a chemical compound with vast scientific potential. It is a novel nucleoside analog for the incorporation of 2-fluoro-modified ribose-G nucleobases within oligonucleotides .
Synthesis Analysis
The synthesis of similar compounds involves a two-step substitution reaction . The structure of the title compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The molecular structure of similar compounds has been gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, 8-fluoro-N-2-isobutyryl-20-deoxyguanosine is stable in 3% benzoic acid and 80% acetic acid in methanol, and relatively stable in monochloroacetic acid (MCA) .科学的研究の応用
Synthesis and Fluorescence Studies
This compound is part of a broader category of novel fluorophores, such as those studied by Singh and Singh (2007), designed and synthesized for various applications. These fluorophores, including derivatives like 6-(6-isobutyrylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid, have been utilized for labeling nucleosides. The labeled nucleosides exhibit enhanced fluorescence signals and higher hybridization affinity, indicating their potential use in oligodeoxyribonucleotide research and applications in biochemistry and molecular biology (Singh & Singh, 2007).
X-ray Characterization and Theoretical Study
Grudova et al. (2020) explored the synthesis, X-ray characterization, and theoretical study of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, highlighting the importance of F⋯O interactions. These derivatives, obtained via cycloaddition reactions, demonstrate significant potential for developing new materials with unique properties, underlining the compound's relevance in materials science (Grudova et al., 2020).
Intramolecular Substitution and Cyclization
Ichikawa et al. (2006) reported on the treatment of specific sulfonamides leading to intramolecular substitution and cyclization, resulting in high yields of fluorinated isoquinoline and quinoline derivatives. This method demonstrates the compound's utility in synthesizing fluorinated heterocycles, crucial in pharmaceuticals and agrochemicals (Ichikawa et al., 2006).
Bioimaging Applications
Aoki et al. (2008) designed a "caged" Zn2+ fluorophore derivative, incorporating a benzenesulfonyl group, for bioimaging applications. This derivative demonstrates significant fluorescence emission increase upon Zn2+ addition, indicating its potential for cellular and molecular imaging, particularly in highlighting subcellular organelles (Aoki et al., 2008).
Molecular Interactions Study
Bruno et al. (2017) synthesized a series of benzenesulfonamides to probe interactions with human carbonic anhydrases (hCAs). One derivative showed remarkable inhibition and selectivity for hCA VII, a brain-expressed isoform, underscoring the compound's relevance in medicinal chemistry and drug discovery (Bruno et al., 2017).
特性
IUPAC Name |
2-fluoro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-13(2)19(23)22-10-9-14-7-8-16(11-15(14)12-22)21-26(24,25)18-6-4-3-5-17(18)20/h3-8,11,13,21H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVAAPVHTOCASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

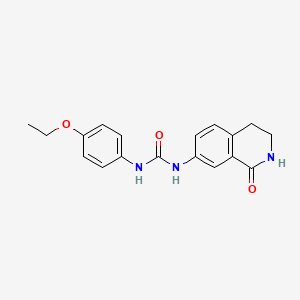
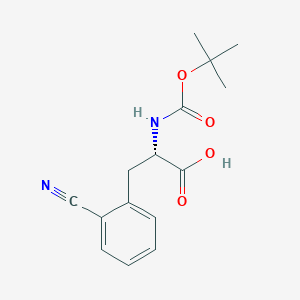
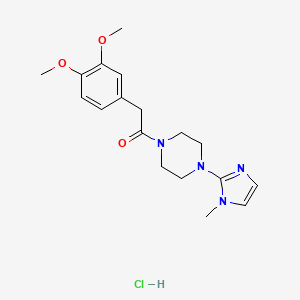
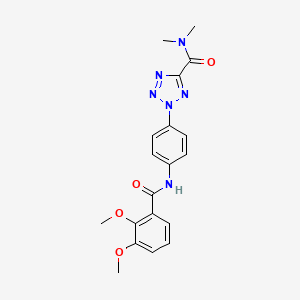
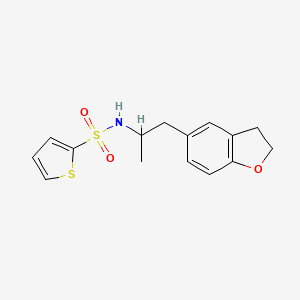
![4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2439155.png)
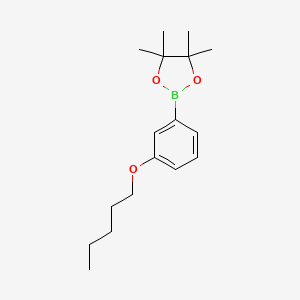
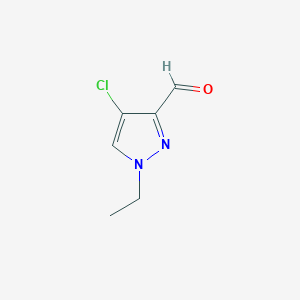
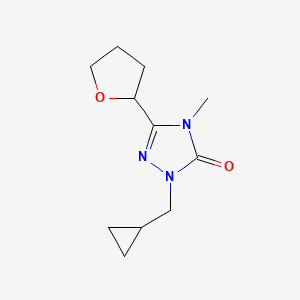
![6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2439160.png)
![(E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B2439161.png)
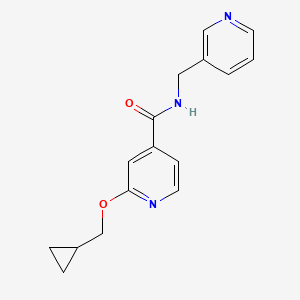
![N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2439166.png)
